methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-derived compound featuring a Z-configuration ethylidene bridge at position 4 of the pyrazole ring. The structure includes a phenyl group at position 1, a ketone at position 5, and a methyl acetate ester at position 2. The ethylidene moiety is substituted with a 3-hydroxypropylamino group, which introduces hydrogen-bonding capacity and hydrophilic character. Crystallographic tools like SHELX and ORTEP (discussed in Evidences 1, 3, 5, and 6) are critical for validating its geometry and electronic properties .
Properties
Molecular Formula |
C17H21N3O4 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C17H21N3O4/c1-12(18-9-6-10-21)16-14(11-15(22)24-2)19-20(17(16)23)13-7-4-3-5-8-13/h3-5,7-8,19,21H,6,9-11H2,1-2H3 |
InChI Key |
QLNSXFGSQIORSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCO)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has been investigated for its potential therapeutic applications:
Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that similar compounds inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Anti-inflammatory Effects : The compound's structural analogs have shown promise in reducing inflammation. A case study highlighted the effectiveness of pyrazole derivatives in models of rheumatoid arthritis, suggesting that this compound may share these properties .
The compound's interaction with various biological targets has been a focus of research:
Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes related to metabolic pathways, which may contribute to its therapeutic effects .
Drug Design : Its unique structure allows for modifications that can enhance efficacy and selectivity against targeted diseases. Structure–activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal explored the anticancer effects of methyl [(4Z)-4-{1-[...]}]. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for developing new cancer therapies .
Case Study 2: Anti-inflammatory Properties
In another investigation, researchers evaluated the anti-inflammatory effects of pyrazole derivatives similar to methyl [(4Z)-4-{...}]. The findings revealed that these compounds effectively reduced inflammatory markers in animal models, supporting their use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between the target compound and three analogs from the provided evidence:
Functional and Property Analysis
- Hydrophilicity vs. Lipophilicity: The target compound’s 3-hydroxypropyl group enhances water solubility compared to the morpholinyl group in ’s analog, which may improve membrane permeability due to morpholine’s moderate basicity .
- Electronic Effects: The thiazolidinone ring in ’s compound introduces a rigid, planar structure with a thioxo group, enabling stronger hydrogen bonding and π-stacking interactions compared to the target compound’s ester group .
- Biological Implications : The morpholine substituent () is common in drug design for improving pharmacokinetics, while the fluorobenzyloxy group () may enhance target affinity via halogen bonding .
Crystallographic Validation
Structural data for these compounds were likely validated using programs like SHELXL () for refinement and ORTEP (Evidences 3, 5) for visualization. These tools ensure accurate determination of Z/E configurations and hydrogen-bonding networks, critical for comparing stereochemical outcomes .
Biological Activity
Methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features:
- Pyrazole Ring : A five-membered ring with two adjacent nitrogen atoms.
- Amine Group : Contributes to potential interactions with biological targets.
- Ester Functionality : May influence solubility and bioavailability.
The molecular formula is , indicating a complex structure that may interact with various biological systems.
Antioxidant Activity
Preliminary studies indicate that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Antidiabetic Effects
Research has highlighted the potential antidiabetic effects of pyrazole derivatives. The compound may enhance insulin sensitivity and modulate glucose metabolism through interactions with specific receptors involved in these pathways. In vitro studies have shown promising results in improving glucose uptake in adipocytes .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro testing revealed efficacy against pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anticancer Properties
The compound's anticancer activity is under investigation, with preliminary results indicating that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. These effects are likely mediated by the compound's interaction with specific oncogenic pathways .
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as those regulating glucose metabolism.
- Receptor Modulation : It could modulate receptor activity related to inflammation and insulin signaling.
- Free Radical Scavenging : The presence of functional groups allows for the scavenging of reactive oxygen species (ROS), contributing to its antioxidant properties.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate?
- Methodology : The compound’s core pyrazole structure is typically synthesized via cyclocondensation of β-keto esters with hydrazines, followed by functionalization. For the ethylidene side chain, a Schiff base formation between a ketone and 3-hydroxypropylamine is employed. Esterification (e.g., using methyl acetate under acid catalysis) finalizes the structure. Parallel approaches are documented for analogous pyrazole derivatives, such as ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate, where regioselective alkylation and condensation are critical .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodology :
- HPLC : Quantifies purity and detects byproducts (e.g., unreacted hydrazine derivatives).
- FTIR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N-H stretching for the hydroxypropylamine moiety).
- NMR : Assigns stereochemistry (Z-configuration via coupling constants in ¹H-NMR) and verifies substituent positions.
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.
- Reference methodologies align with studies on structurally related pyrazole-carboxylates .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Accelerated stability studies (ICH guidelines) under controlled humidity (40–75% RH) and temperature (25–40°C) using HPLC to monitor degradation products (e.g., hydrolysis of the ester group). For photo-sensitive analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, light exposure tests are recommended .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis of this compound?
- Methodology : Quantum chemical reaction path searches (e.g., via density functional theory) predict intermediates and transition states. ICReDD’s integrated approach combines computational screening of reaction conditions (e.g., solvent effects, catalysts) with machine learning to prioritize experimental trials. For example, methylene chloride’s role as a solvent in analogous syntheses was optimized using polarity-driven simulations .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the Z-configuration be resolved?
- Methodology :
- X-ray Crystallography : Provides definitive stereochemical assignment.
- NOE Spectroscopy : Detects spatial proximity of protons to validate the Z-configuration.
- Dynamic NMR : Monitors conformational exchange in solution (e.g., hindered rotation around the ethylidene bond).
- Cross-validation with related pyrazolones, such as (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate, highlights the need for multi-technique validation .
Q. What experimental design principles improve yield in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Central composite designs optimize variables (e.g., temperature, stoichiometry of 3-hydroxypropylamine).
- Membrane Separation Technologies : Isolate intermediates efficiently (e.g., nanofiltration for ester purification).
- Process Control : Real-time monitoring via inline FTIR ensures reaction completion.
- These methods are validated in studies on fuel engineering and particle technology .
Q. How does the hydroxypropylamine side chain influence solubility and bioavailability?
- Methodology :
- LogP Determination : Shake-flask method or HPLC-derived retention times quantify hydrophilicity.
- Permeability Assays : Caco-2 cell models assess intestinal absorption.
- Molecular Dynamics Simulations : Predict interactions with biological membranes.
- Analogous studies on (1-phenyl-1H-pyrazol-4-yl)methanol derivatives demonstrate the impact of hydroxyl groups on solubility .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition vs. no activity)?
- Methodology :
- Dose-Response Curves : Ensure consistent concentration ranges across studies.
- Assay Validation : Use positive controls (e.g., known inhibitors for the target enzyme).
- Meta-Analysis : Cross-reference with structurally similar compounds, such as 3-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid, to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
